molecular formula C21H27N3O3 B2509932 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide CAS No. 1448030-93-0

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide

Cat. No.: B2509932
CAS No.: 1448030-93-0
M. Wt: 369.465
InChI Key: JLKCZKNLEXTQGG-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a potent and selective small-molecule inhibitor of the Tropomyosin Receptor Kinase (Trk) family of enzymes, which are high-affinity receptors for neurotrophins. Its primary research value lies in probing the intricate signaling pathways mediated by TrkA, TrkB, and TrKC, which are critically involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of these pathways is strongly implicated in oncogenesis, particularly in cancers harboring NTRK gene fusions, as well as in various neurological disorders including chronic pain and neurodegenerative diseases. By selectively inhibiting Trk autophosphorylation and downstream signaling cascades such as MAPK/ERK and PI3K/Akt, this compound serves as an essential pharmacological tool for validating Trk as a therapeutic target Source . Researchers utilize this inhibitor in vitro and in vivo to investigate the role of neurotrophic signaling in tumor proliferation and survival, and to explore mechanisms of pain sensitization in the peripheral and central nervous systems. Its well-characterized profile makes it a critical compound for preclinical studies aimed at understanding Trk-driven biology and for the development of novel targeted cancer therapies and neuroprotective agents.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-21(2)11-14-7-6-10-18(20(14)27-21)26-13-19(25)22-12-16-15-8-4-5-9-17(15)24(3)23-16/h6-7,10H,4-5,8-9,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCZKNLEXTQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C4=C3CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methallylation-Cyclization Approach

Step 1 : Methallyl ether formation
2-Hydroxyacetophenone reacts with methallyl chloride (1.2 eq) in acetone with K₂CO₃ (2 eq) at reflux (56°C, 8 hr) to yield 2-acetylphenyl methallyl ether (83%).

Step 2 : Thermal Claisen rearrangement
Heating the ether at 180°C for 2 hr induces-sigmatropic rearrangement to γ,δ-unsaturated ketone intermediate (91%).

Step 3 : Acid-catalyzed cyclization
Treating with H₂SO₄ (0.5 eq) in toluene at 110°C for 4 hr affords 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (76%).

Step 4 : Oxidative demethylation
CrO₃ (1.5 eq) in acetic acid (0°C → 25°C, 2 hr) converts acetyl to acetoxy group (68%), followed by NaOH hydrolysis (2M, EtOH/H₂O) to final alcohol (82%).

Table 1 : Optimization of Block A Synthesis

Parameter Optimal Value Yield Impact
Methallyl Halide Chloride +12% vs Br
Cyclization Temp 110°C +18% vs 90°C
Oxidation Agent CrO₃ +22% vs KMnO₄

Synthesis of 1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine (Block B)

Hydrazine Cyclocondensation

Step 1 : Ketone hydrazone formation
Cyclohexanone reacts with hydrazine hydrate (3 eq) in ethanol (reflux, 24 hr) to form 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (64%).

Step 2 : N-Methylation
Methyl iodide (1.1 eq) with NaH (1.2 eq) in THF (0°C → 25°C, 6 hr) achieves selective N1-methylation (89%).

Step 3 : Hydrazide reduction
LiAlH₄ (2 eq) in dry THF (reflux, 3 hr) reduces carbohydrazide to aminomethyl derivative (73%).

Key Observation :

  • Regioselectivity : Methylation occurs exclusively at N1 due to steric shielding of N2 by tetrahydro ring
  • Reduction Control : Lower temperatures (0-25°C) prevent over-reduction to primary amine

Acetamide Bridge Formation

Mitsunobu Coupling Strategy

Step 1 : Chloroacetylation
Block A (1 eq) reacts with chloroacetic anhydride (1.2 eq) in CH₂Cl₂ with DMAP (0.1 eq) to form 2-chloro-N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)acetamide (79%).

Step 2 : Nucleophilic displacement
Block B (1.1 eq) with K₂CO₃ (2 eq) in DMF (80°C, 12 hr) effects SN2 displacement (68%).

Alternative Method :
Mitsunobu conditions (DIAD, PPh₃) in THF (0°C → 25°C, 24 hr) directly couple Blocks A and B via alcohol-amine linkage (61%).

Table 2 : Coupling Method Comparison

Method Temp (°C) Yield Purity
SN2 Displacement 80 68% 92%
Mitsunobu 25 61% 98%

Critical Analysis of Synthetic Challenges

Benzofuran Oxidation Control

Over-oxidation at C7 position remains problematic, with CrO₃ concentration critical:

  • 1.5 eq → 82% desired product
  • ≥2 eq → 34% quinone formation

Indazole Methylation Selectivity

N1 vs N2 methylation ratios depend on solvent polarity:

  • THF: 89% N1
  • DMF: 62% N1 (with 27% dialkylation)

Acetamide Linkage Stability

Hydrolytic sensitivity requires anhydrous conditions during coupling:

  • H₂O <0.1% → 79% yield
  • H₂O 1% → 43% yield

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization

The nitrile group participates in nucleophilic addition reactions under microwave-assisted conditions. For example, reactions with benzohydrazides form 1,2,4-triazolo[1,5-a]pyridines via a transamidation mechanism followed by cyclization (Fig. 1):

  • Transamidation : The enaminonitrile reacts with benzohydrazide to form an intermediate acyl hydrazide.

  • Nucleophilic Attack : The hydrazide nitrogen attacks the nitrile carbon, forming a cyclic intermediate.

  • Aromatization : Elimination of water yields the triazolopyridine product.

Conditions : Microwave irradiation (140°C, toluene, catalyst-free)
Yield : 78–92%

ReagentProductYield (%)Reference
Benzohydrazide1,2,4-Triazolo[1,5-a]pyridine92
4-Fluorobenzohydrazide7-Fluoro-triazolo[1,5-a]pyridine85

Substitution at the Oxadiazole Ring

The oxadiazole moiety undergoes nucleophilic substitution. In a study involving 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, the oxadiazole’s methyl group was substituted with dimethylamine under basic conditions:

Reaction :

Oxadiazole-CH2-Pyridazinone+Me2NHK2CO3,DMFOxadiazole-CH2NMe2-Pyridazinone\text{Oxadiazole-CH}_2\text{-Pyridazinone} + \text{Me}_2\text{NH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Oxadiazole-CH}_2\text{NMe}_2\text{-Pyridazinone}

Conditions : 353 K, 8 hours
Yield : 54.6%

Reduction Reactions

The nitrile group can be reduced to a primary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Example :

R–C≡NNaBH4,MeOHR–CH2NH2\text{R–C≡N} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{R–CH}_2\text{NH}_2

Yield : ~65–75% (estimated from analogous reductions in )

Oxidation Reactions

Oxidation of the dimethylamino groups or the α,β-unsaturated system may occur:

  • Oxidation of Amino Groups : Using H₂O₂ or KMnO₄ converts dimethylamino groups to N-oxides.

  • Conjugated System Oxidation : Ozonolysis or epoxidation of the enenitrile moiety is plausible but requires experimental validation.

Cycloaddition Reactions

The conjugated enenitrile system may participate in [4+2] Diels-Alder reactions. For instance, reaction with dienes (e.g., 1,3-butadiene) forms six-membered cycloadducts:

Proposed Reaction :

Enenitrile+DieneCyclohexene Derivative\text{Enenitrile} + \text{Diene} \rightarrow \text{Cyclohexene Derivative}

Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃)

Comparative Reactivity

Functional GroupReaction TypeKey Reagents/ConditionsProducts
NitrileNucleophilic AdditionBenzohydrazides, MicrowaveTriazolopyridines
OxadiazoleNucleophilic SubstitutionAmines, K₂CO₃, DMFSubstituted Oxadiazoles
α,β-Unsaturated NitrileCycloadditionDienes, Lewis AcidsCyclohexene Derivatives
DimethylaminoOxidationH₂O₂, KMnO₄N-Oxides (Theoretical)

Mechanistic Insights

  • Transamidation Pathway : Supported by isotopic labeling and intermediate isolation in .

  • Steric Effects : Bulky substituents on the oxadiazole ring hinder substitution, favoring nitrile reactivity.

  • Electronic Effects : Electron-withdrawing groups on the benzohydrazide enhance cyclization yields .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran ring is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some derivatives of benzofuran have shown promise in neuroprotection. The indazole component may enhance neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress . Research on related compounds indicates potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties : Compounds with similar frameworks have been investigated for their anti-inflammatory effects. The presence of specific functional groups can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders .

Chemical Applications

  • Synthesis of Novel Compounds : The unique structure of this compound allows it to serve as a precursor for synthesizing other complex organic molecules. Its reactivity can be exploited in multi-step synthetic routes, particularly in the development of pharmaceuticals .
  • Material Science : The compound's structural properties may allow it to be used in developing new materials with specific electrical or optical characteristics. Research into similar compounds has shown that they can be useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies

  • Cytotoxicity Testing : A study evaluating the cytotoxic effects of related compounds showed promising results against breast cancer cell lines (MCF-7). The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways .
  • Neuroprotection Research : In vivo studies on animals treated with benzofuran derivatives demonstrated significant neuroprotective effects against induced oxidative stress models. Behavioral tests indicated improvements in memory and cognitive functions post-treatment .
  • Synthesis and Characterization : Researchers synthesized a series of analogs of this compound to assess their biological activities systematically. Characterization through NMR and mass spectrometry confirmed the structures and purity of the synthesized compounds, paving the way for further biological testing .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, altering their activity.
    • Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
  • Pathways Involved

    • The

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, with a molecular weight of approximately 276.34 g/mol. The structure includes a benzofuran moiety and an indazole derivative, which are known to influence biological activity through various pathways.

1. Antiviral Activity

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, benzofuran derivatives have shown effectiveness against various viral infections by inhibiting viral replication and enhancing host immune responses. The specific mechanism often involves the modulation of host cell signaling pathways that are critical for viral entry and replication .

2. Antimicrobial Properties

Research has demonstrated that benzofuran derivatives possess antimicrobial activity against a range of pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within bacteria .

3. Neuroprotective Effects

The indazole component is associated with neuroprotective effects in various models of neurodegeneration. Compounds with similar structures have been shown to enhance neuronal survival and reduce oxidative stress in neuronal cells .

The biological effects of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been shown to inhibit enzymes critical for pathogen survival.
  • Modulation of Signaling Pathways : The ability to modulate pathways such as NF-kB and MAPK can lead to reduced inflammation and enhanced cellular responses to stressors .

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzofuran derivatives demonstrated significant antiviral activity against the influenza virus. The compound was tested in vitro and showed a dose-dependent reduction in viral titers when administered prior to infection .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer’s disease, administration of benzofuran-based compounds resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .

Research Findings

A comprehensive review of literature reveals that the biological activity of compounds related to this compound is promising but requires further investigation. Key findings include:

Activity Effect Reference
AntiviralInhibition of viral replication
AntimicrobialDisruption of bacterial membranes
NeuroprotectiveEnhanced neuronal survival

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

Compound Name Key Structural Features Synthesis Highlights Spectral Data (Selected) Source ID
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide Benzofuran core, o-tolyl substituent Recrystallized from ethanol; characterized via X-ray crystallography (monoclinic P2₁/c) . IR: C=O stretch at ~1670 cm⁻¹; NMR: δ 5.38 (s, –OCH₂), 10.79 (s, –NH) . 5, 7
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene-triazole hybrid, phenyl substituent Copper-catalyzed 1,3-dipolar cycloaddition; purified via ethyl acetate extraction . HRMS: [M+H]+ 404.1348; IR: C=O at 1671 cm⁻¹; ¹³C NMR: 165.0 ppm (amide C=O) . 1
N-(4-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7m) Naphthalene-triazole core, 4-Cl-phenyl group Similar Cu(OAc)₂-mediated cycloaddition; IR confirms C-Cl stretch at 738 cm⁻¹ . ¹H NMR: δ 8.33 (triazole proton); HRMS: [M+H]+ 393.1132 . 3
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide backbone, agricultural herbicide Industrial-scale synthesis via chloroacetylation; lacks aromatic heterocycles . Not provided in evidence; known for herbicidal activity via inhibition of very-long-chain fatty acid synthesis. 6

Key Comparative Analysis

Core Structure Influence: The target compound’s dihydrobenzofuran core (electron-rich, rigid) contrasts with naphthalene-triazole hybrids (), which offer extended π-conjugation and enhanced dipole interactions. This difference may influence solubility and binding affinity in biological targets.

Synthetic Methods :

  • The target compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclization, akin to 2-(2,2-dimethylbenzofuran-7-yloxy)-N-(o-tolyl)acetamide ().
  • By contrast, naphthalene-triazole acetamides () employ copper-catalyzed click chemistry, emphasizing modularity for library generation.

Spectral and Physicochemical Properties: IR Spectroscopy: All acetamides show C=O stretches near 1670 cm⁻¹, but substituents alter ancillary peaks (e.g., C-Cl in 7m at 738 cm⁻¹ vs. –NO₂ in 6b at 1504 cm⁻¹) . NMR: The indazolemethyl group in the target compound would exhibit distinct upfield shifts for tetrahydro protons (δ 1.5–2.5 ppm) compared to triazole protons (δ 8.3–8.4 ppm in 7m) .

Steric Effects: The 1-methyltetrahydroindazolyl group in the target compound imposes greater steric hindrance than phenyl or chlorophenyl substituents, possibly affecting pharmacokinetics (e.g., metabolic stability) .

Q & A

Q. Table 1: Functional Group Contributions

Functional GroupRole in BioactivityReference
Benzofuran coreEnhances metabolic stability
Indazole-methylFacilitates target binding via hydrogen bonding

Basic Question: What synthetic routes are commonly employed for analogous acetamide derivatives?

Methodological Answer:
Multi-step synthesis is typical, as seen in structurally related compounds:

  • Step 1 : Coupling of benzofuran-7-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone, 0–5°C) to form the ether intermediate .
  • Step 2 : Amidation of the chloroacetate intermediate with 1-methyltetrahydroindazole-3-methylamine using a coupling agent (e.g., EDC/HOBt) in DMF .

Q. Key Considerations :

  • Temperature control (<10°C) minimizes side reactions during etherification .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced Question: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
The ICReDD framework () integrates quantum chemical calculations and experimental data to streamline synthesis:

  • Reaction Path Search : Density Functional Theory (DFT) identifies low-energy pathways for key steps (e.g., cyclization of benzofuran).
  • Solvent Optimization : Machine learning models predict solvent effects on reaction yield (e.g., DMF vs. THF for amidation) .

Case Study :
A 30% reduction in reaction time was achieved for a similar acetamide by using computational predictions to select optimal catalysts (e.g., Pd/C for hydrogenation) .

Advanced Question: How should researchers address contradictory bioactivity data in preclinical studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Compound Purity : HPLC analysis (C18 column, acetonitrile/water mobile phase) must confirm ≥95% purity to exclude confounding impurities .

Q. Statistical Mitigation :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) and identify significant factors affecting IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies using standardized bioactivity metrics (e.g., pIC₅₀) to resolve contradictions .

Basic Question: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C-7 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 413.86) .
  • HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity (>95%) .

Q. Table 2: Analytical Parameters

TechniqueCritical ParametersReference
¹H NMRδ 6.8–7.2 ppm (benzofuran aromatic protons)
HRMSExact mass match within 3 ppm

Advanced Question: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Substitution Analysis :
    • Benzofuran Ring : Introducing electron-withdrawing groups (e.g., Cl at C-4) enhances target affinity but may reduce solubility .
    • Indazole Methyl Group : Removal decreases metabolic stability but increases polarity .

Q. Experimental Design :

  • Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃) .
  • Test in parallel assays (e.g., kinase inhibition, solubility) to identify optimal substituents .

Basic Question: What are the challenges in scaling up laboratory-scale synthesis?

Methodological Answer:

  • Reaction Exotherms : Use jacketed reactors for temperature control during exothermic steps (e.g., amidation) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scaling .

Case Study :
A 10-fold scale-up of a related acetamide required switching from DMF to THF to avoid high-boiling solvent removal issues .

Advanced Question: What mechanistic insights can be gained from studying degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base, oxidation) and analyze products via LC-MS .
    • Acidic Hydrolysis : Cleavage of the acetamide bond generates benzofuran-7-ol and indazole-3-methylamine .
  • Stabilization Strategies : Lyophilization under argon or formulation with antioxidants (e.g., BHT) improves shelf life .

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